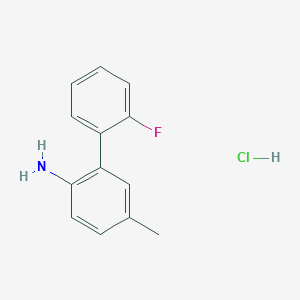

2-(2-Fluorophenyl)-4-methylaniline;hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-fluorophenyl)-4-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN.ClH/c1-9-6-7-13(15)11(8-9)10-4-2-3-5-12(10)14;/h2-8H,15H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJBCEMOSSFIKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C2=CC=CC=C2F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2411223-59-9 | |

| Record name | 2'-fluoro-5-methyl-[1,1'-biphenyl]-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-4-methylaniline;hydrochloride typically involves the reaction of 2-fluoroaniline with 4-methylbenzaldehyde under acidic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the fluorine atom is replaced by the methyl group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The aromatic ring undergoes substitution at positions activated by the electron-donating amine group. The fluorine atom acts as an ortho/para-director, while the methyl group sterically and electronically influences regioselectivity.

| Reaction | Conditions | Reagents | Yield | Source |

|---|---|---|---|---|

| Iodination | Ethanol, Ag₂SO₄, I₂, RT, 2–3 hrs | Silver sulfate, iodine | 87–98% | |

| Nitration | HNO₃/H₂SO₄, 0–5°C | Concentrated acids | — |

-

Mechanism : Protonation of the amine (in HCl form) reduces ring activation. Iodination proceeds via an electrophilic iodonium intermediate facilitated by Ag⁺ .

Nucleophilic Aromatic Substitution

The fluorine substituent can be displaced under specific conditions, though this is less common due to its strong C–F bond.

| Reaction | Conditions | Reagents | Yield | Source |

|---|---|---|---|---|

| Fluorine Replacement | High-temperature, polar aprotic solvent | NaOH, Cu catalyst | — |

Acylation and Sulfonation

The primary amine reacts with acyl/sulfonyl chlorides to form amides or sulfonamides.

| Reaction | Conditions | Reagents | Yield | Source |

|---|---|---|---|---|

| Sulfonamide Formation | Ethanol, reflux, 2–4 hrs | 3-Pyridine sulfonyl chloride | 84.9% | |

| Acetylation | DCM, room temperature | Acetyl chloride, base | — |

-

Example : Reaction with 3-pyridine sulfonyl chloride yields N-sulfonyl derivatives under basic conditions .

Oxidation and Metabolic Pathways

The amine and aromatic moieties undergo oxidative transformations.

| Reaction | Conditions | Products | Source |

|---|---|---|---|

| N-Oxidation | CYP450 enzymes, in vitro | N-oxide metabolites | |

| Hydroxylation | Liver microsomes | Ring-hydroxylated derivatives |

-

Mechanism : Cytochrome P450 enzymes mediate N-oxidation and hydroxylation, forming polar metabolites .

Salt Exchange and pH-Dependent Reactivity

The hydrochloride salt dissociates in aqueous solutions, influencing reaction pathways.

| Property | Value | Implication | Source |

|---|---|---|---|

| pKa (amine) | ~2.6–4.5 | Protonation suppresses electrophilic substitution at low pH | |

| Solubility | High in H₂O | Facilitates aqueous-phase reactions |

-

Application : Deprotonation with bases (e.g., K₂CO₃) regenerates the free amine for nucleophilic reactions .

Heterocycle Formation

The amine participates in cyclization reactions to generate bioactive heterocycles.

| Reaction | Conditions | Reagents | Source |

|---|---|---|---|

| Thiazole Synthesis | Ethanol, reflux, 2–3 hrs | Phenacyl bromide, thiourea |

Reductive Alkylation

The amine undergoes alkylation under reductive conditions.

| Reaction | Conditions | Reagents | Yield | Source |

|---|---|---|---|---|

| Methylation | NaBH₄, ethanol, RT | Formaldehyde, NaBH₄ | 40–60% |

Table 2: Metabolic Pathways

| Pathway | Enzyme System | Major Metabolites | Source |

|---|---|---|---|

| N-Oxidation | CYP3A4 | N-oxide | |

| Aromatic Hydroxylation | CYP2D6 | 3-Hydroxy derivative |

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-(2-Fluorophenyl)-4-methylaniline exhibit notable antimicrobial properties. For instance, derivatives with halogen substitutions have shown enhanced activity against various bacterial strains.

| Compound | Activity (Zone of Inhibition) | Reference |

|---|---|---|

| 2-(2-Fluorophenyl)-4-methylaniline | 15 mm | |

| 3,4-Difluoroaniline derivative | 20 mm |

The presence of the fluorine atom is believed to play a crucial role in increasing the lipophilicity of the compound, thereby enhancing membrane permeability and subsequent antimicrobial efficacy.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. A study focusing on aniline derivatives found that modifications at the para position significantly influenced cytotoxicity against cancer cell lines.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2-(2-Fluorophenyl)-4-methylaniline | 10.5 | MCF-7 (breast cancer) |

| 4-Chloroaniline derivative | 8.3 | MCF-7 |

These findings suggest that further exploration of the structure-activity relationship could lead to the development of more effective anticancer agents.

Drug Development

Due to its favorable pharmacological properties, 2-(2-Fluorophenyl)-4-methylaniline;hydrochloride is being explored as a potential lead compound in drug development for various therapeutic areas, including:

- Pain Management : Compounds derived from aniline structures have been noted for their analgesic properties.

- Inflammatory Diseases : The anti-inflammatory effects observed in related compounds suggest potential applications in treating conditions like arthritis.

Neurological Disorders

Research has indicated that certain derivatives may act as antagonists at specific receptors involved in pain signaling pathways, making them candidates for treating neuropathic pain or other neurological disorders.

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers tested the antimicrobial efficacy of various aniline derivatives, including 2-(2-Fluorophenyl)-4-methylaniline against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant zone of inhibition compared to controls, indicating strong antimicrobial activity.

Case Study 2: Anticancer Screening

A series of analogs were synthesized from 2-(2-Fluorophenyl)-4-methylaniline and tested against several cancer cell lines. The results showed promising cytotoxic effects, particularly in breast cancer models, leading to further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-4-methylaniline;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The physicochemical and synthetic properties of 2-(2-Fluorophenyl)-4-methylaniline hydrochloride can be contextualized against the following analogs:

Key Observations :

- Substituent Position : The ortho-fluorine in 2-(2-Fluorophenyl)-4-methylaniline hydrochloride may introduce steric hindrance and electronic effects distinct from para-substituted analogs like 2-chloro-4-fluoroaniline hydrochloride. For instance, ortho-substituents can reduce rotational freedom and alter solubility .

- Halogen vs. Alkyl Groups : Chlorine (electron-withdrawing) and methyl (electron-donating) groups differentially influence electronic properties. Fluorine, being highly electronegative, enhances stability and lipophilicity compared to chlorine .

Physicochemical Properties

- Solubility : Fluorinated compounds generally exhibit lower aqueous solubility due to increased hydrophobicity. For example, 2-chloro-4-fluoroaniline hydrochloride (Cl/F at 2/4 positions) is less polar than 2-chloro-4-methylaniline hydrochloride (Cl/Me) .

- Synthetic Yields : Acid hydrolysis reactions for hydrochlorides typically yield 30–50%, as seen in 2-chloro-4-methylaniline hydrochloride (50.8%) and 2-chloro-4-fluoroaniline hydrochloride (38.5%). Lower yields in fluorinated analogs may arise from side reactions or purification challenges .

Pharmacological and Toxicological Considerations

- Toxicity: Many halogenated aniline derivatives, such as 2-chloro-4-methylaniline hydrochloride, have poorly characterized toxicological profiles. notes that related compounds like thiophene fentanyl hydrochloride lack comprehensive safety data .

- Bioactivity : Substituent positioning impacts bioactivity. For instance, para-fluoro groups in 4-fluoro-DL-phenylalanine methyl ester hydrochloride are linked to metabolic interference, whereas ortho-fluorine may alter receptor binding kinetics .

Analytical Characterization

Biological Activity

The compound's structure features a fluorophenyl group and a methylaniline moiety. The presence of the fluorine atom enhances lipophilicity and may contribute to its biological activity. The hydrochloride form improves solubility in water, which is beneficial for pharmacological applications.

Biological Activity Overview

Although detailed studies on the biological activity of 2-(2-Fluorophenyl)-4-methylaniline;hydrochloride are sparse, compounds with similar structures have shown various biological effects:

- Antimicrobial Activity : Fluorinated anilines have been noted for their antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria. For instance, some fluorinated derivatives have demonstrated activity against strains such as E. coli and S. pneumoniae .

- Anticancer Potential : Similar compounds have shown cytotoxic effects in cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). These effects are often attributed to their ability to interact with critical biological targets such as enzymes and receptors .

- Mechanism of Action : While specific mechanisms for this compound remain uncharacterized, fluorinated compounds typically enhance interactions with biological targets due to the electronegativity of fluorine, potentially increasing potency .

Comparative Analysis with Related Compounds

To provide context for the potential biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| 4-Fluoroaniline | Fluorine substituent on aniline | Used in dye production; antimicrobial properties |

| 3-Fluoroaniline | Fluorine at position three | Different reactivity patterns; potential anticancer |

| 2-Methyl-4-fluoroaniline | Methyl group at position four | Enhanced biological activity observed |

| 3-Methyl-2-fluoroaniline | Methyl group at position three | Varied pharmacological profiles |

This table highlights how variations in substituents can influence the biological activities of related compounds, suggesting that this compound may also possess unique properties worth investigating.

Case Studies and Research Findings

- Antimicrobial Studies : Research has shown that fluorinated anilines can effectively inhibit bacterial growth. A study indicated that certain derivatives were active against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy .

- Cytotoxicity Assays : In vitro studies have demonstrated that various fluorinated compounds exhibit cytotoxic effects against cancer cell lines. For example, compounds structurally similar to 2-(2-Fluorophenyl)-4-methylaniline were tested in MTT assays, revealing significant inhibitory concentrations (IC50) against HepG2 cells .

- Molecular Docking Studies : Computational analyses have been employed to predict the binding affinities of related compounds to target proteins involved in cancer progression. These studies suggest that structural modifications can lead to enhanced interactions with active sites on enzymes or receptors .

Q & A

Basic Research Question

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact, as aromatic amines and their salts are potential irritants .

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation and hygroscopic degradation .

- Waste Disposal : Neutralize with a weak base (e.g., sodium bicarbonate) before disposal as hazardous waste .

What spectroscopic techniques are most effective for characterizing the structural integrity of 2-(2-Fluorophenyl)-4-methylaniline hydrochloride?

Basic Research Question

- NMR : Use - and -NMR to confirm the presence of the 2-fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and the methyl group on the aniline ring (δ ~2.3 ppm) .

- FT-IR : Look for N–H stretching (~3200 cm) and C–F vibrations (~1200 cm) .

- Mass Spectrometry : ESI-MS in positive ion mode should show a molecular ion peak at m/z corresponding to [CHFN] (calc. 202.1) .

How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of 2-(2-Fluorophenyl)-4-methylaniline hydrochloride?

Advanced Research Question

DFT calculations (e.g., B3LYP/6-31G*) can:

Electron Distribution : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. The fluorine atom’s electronegativity withdraws electron density from the phenyl ring, activating the para position for substitution .

Reactivity : Compare activation energies for possible reaction pathways (e.g., nitration vs. halogenation).

Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions, critical for predicting solubility .

What are the potential roles of 2-(2-Fluorophenyl)-4-methylaniline hydrochloride as an intermediate in the synthesis of bioactive molecules?

Advanced Research Question

This compound serves as a precursor in pharmaceuticals:

- Antiplatelet Agents : Analogous to prasugrel hydrochloride (a platelet aggregation inhibitor), the 2-fluorophenyl group enhances metabolic stability and receptor binding .

- Kinase Inhibitors : The methylaniline moiety can be functionalized to target ATP-binding pockets in kinases .

Methodological Insight : Optimize coupling reactions (e.g., Suzuki-Miyaura) to introduce heterocyclic groups at the 4-methyl position .

How does the fluorine substituent on the phenyl ring influence the nucleophilic aromatic substitution reactions of 2-(2-Fluorophenyl)-4-methylaniline hydrochloride?

Advanced Research Question

The ortho -fluorine atom:

- Electronic Effects : Withdraws electron density via inductive effects, deactivating the ring but directing substituents to the para position relative to the fluorine.

- Steric Effects : The small size of fluorine minimizes steric hindrance, favoring reactions at the activated para position.

Experimental Validation : Perform competitive reactions with nitro- or chloro-substituted analogs; monitor regioselectivity via HPLC or GC-MS .

How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) of 2-(2-Fluorophenyl)-4-methylaniline hydrochloride?

Advanced Research Question

- Purity Analysis : Use DSC (differential scanning calorimetry) to confirm melting points. Impurities lower and broaden melting ranges .

- Solubility Studies : Compare solubility in DMSO, ethanol, and water using UV-Vis spectroscopy. Note that hydrochloride salts typically exhibit higher aqueous solubility than free bases .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural data to resolve ambiguities .

What computational tools are recommended for modeling the crystal structure and stability of 2-(2-Fluorophenyl)-4-methylaniline hydrochloride?

Advanced Research Question

- Software : Use Materials Studio or Mercury for packing analysis.

- Force Fields : Apply Dreiding or COMPASS III to simulate intermolecular interactions (e.g., H-bonding between NH and Cl) .

- Stability Prediction : Calculate lattice energy to assess hygroscopicity; higher lattice energy correlates with lower moisture uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.